



# Application Notes and Protocols for a [11C]GSK931145 Study

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK931145 |           |
| Cat. No.:            | B15619026 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data acquisition parameters for conducting Positron Emission Tomography (PET) studies using the radioligand [11C]**GSK931145**, a selective inhibitor of the glycine transporter type 1 (GlyT-1).

## Introduction

[11C]GSK931145 is a carbon-11 labeled radiotracer used for the in vivo visualization and quantification of GlyT-1 in the brain using PET.[1][2][3] GlyT-1 is responsible for the reuptake of glycine from the synaptic cleft, thereby modulating neurotransmission mediated by the N-methyl-D-aspartate (NMDA) receptor.[1][2] Inhibition of GlyT-1 is a therapeutic strategy being explored for schizophrenia and other neuropsychiatric disorders associated with NMDA receptor hypofunction.[1][2][4] These protocols describe the synthesis of [11C]GSK931145 and its application in PET imaging studies across different species.

### **Mechanism of Action**

Glycine acts as an obligatory co-agonist at the NMDA receptor.[1][2] The glycine transporter type 1 (GlyT-1) maintains low synaptic glycine levels. Inhibition of GlyT-1 by compounds like **GSK931145** increases synaptic glycine concentrations, enhancing NMDA receptor activity.[1] [2] [11C]**GSK931145** allows for the non-invasive measurement of GlyT-1 availability and can be used to assess the target engagement of GlyT-1 inhibitors.[4][5]



## Experimental Protocols Radiosynthesis of [11C]GSK931145

This protocol outlines the synthesis of [11C]GSK931145, which is achieved by the methylation of a suitable precursor with [11C]methyl iodide or [11C]methyl triflate.[3]

#### Materials:

- Precursor compound for GSK931145
- [11C]Methyl iodide ([11C]CH3I) or [11C]Methyl triflate ([11C]CH3OTf)
- Automated synthesis module (e.g., MPS-100)[6]
- Reagents and solvents for synthesis and purification
- Solid-phase extraction (SPE) cartridges for purification
- High-performance liquid chromatography (HPLC) system for quality control

#### Procedure:

- [11C]Methylating Agent Production: Produce [11C]methane from cyclotron-produced [11C]CO2, which is then converted to [11C]methyl iodide or [11C]methyl triflate.[7]
- Radiolabeling Reaction: Introduce the [11C]methylating agent to the precursor in a reaction vessel within the automated synthesis module.
- Purification: The crude product is purified using solid-phase extraction cartridges.[6]
- Formulation: The final purified [11C]GSK931145 is formulated in a sterile solution, typically normal saline, for intravenous injection.[1]
- Quality Control: The final product is tested for radiochemical purity (>99%) using HPLC, specific activity (>39 GBg/µmol), pH, and sterility.[1]

## **Animal and Human PET Imaging Protocol**

## Methodological & Application





This protocol provides a general framework for conducting PET imaging studies with [11C]**GSK931145** in pigs, non-human primates, and humans.

#### Subject Preparation:

- Subjects should be fasted for an appropriate duration before the scan.
- For animal studies, anesthesia is typically required.

#### Radiotracer Administration and Data Acquisition:

- Transmission Scan: Acquire a transmission scan for attenuation correction before injecting the radiotracer.
- Radiotracer Injection: Administer a bolus intravenous (i.v.) injection of [11C]GSK931145.
- Dynamic PET Scan: Begin dynamic PET scan acquisition immediately after injection and continue for the specified duration (e.g., 90-120 minutes).[1]
- Arterial Blood Sampling: If a plasma input function is required for kinetic modeling, collect arterial blood samples throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma.[1][3]

#### Data Analysis:

- Image Reconstruction: Reconstruct the dynamic PET data with appropriate corrections for attenuation, scatter, and random coincidences.
- Region of Interest (ROI) Definition: Define ROIs on the PET images, often co-registered with anatomical MRI scans, for brain regions rich in GlyT-1 (e.g., brain stem, thalamus, cerebellum) and regions with low expression.[1][5]
- Kinetic Modeling: Analyze the time-activity curves from the ROIs using appropriate kinetic
  models (e.g., two-tissue compartmental model, pseudo-reference tissue model) to estimate
  parameters such as the total volume of distribution (VT) and binding potential (BPND).[1][4]
   [5]



## **Data Acquisition Parameters**

The following tables summarize the data acquisition parameters for [11C]**GSK931145** PET studies in various species as reported in the literature.

Table 1: Data Acquisition Parameters in Pigs

| Parameter          | Value                          | Reference |
|--------------------|--------------------------------|-----------|
| Number of Subjects | 6                              | [1]       |
| Injected Dose      | 372 ± 84.4 MBq                 | [1]       |
| Scan Duration      | 90 minutes                     | [1]       |
| Blood Sampling     | 5 to 90 minutes post-injection | [1]       |

Table 2: Data Acquisition Parameters in Non-Human Primates (Baboons)

| Parameter          | Value                               | Reference |
|--------------------|-------------------------------------|-----------|
| Number of Subjects | 3-4                                 | [1]       |
| Injected Dose      | 81 ± 14 MBq to 105 ± 44 MBq         | [1]       |
| Specific Activity  | 30 ± 5.5 GBq/μmol                   | [1]       |
| Scan Duration      | 80 to 120 minutes                   | [1]       |
| Blocking Studies   | 0.5 mg/kg BW unlabeled<br>GSK931145 | [1]       |

Table 3: Data Acquisition Parameters in Humans



| Parameter          | Value                               | Reference |
|--------------------|-------------------------------------|-----------|
| Number of Subjects | 8                                   | [1]       |
| Injected Dose      | 304.22 ± 112.87 MBq                 | [1]       |
| Specific Activity  | 21.57 ± 7.51 GBq/µmol               | [1]       |
| Scan Duration      | Whole-body scans acquired over time | [1][8]    |
| Blocking Studies   | 200 mg GSK1018921                   | [1]       |

## Visualizations Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of GlyT-1 in glutamatergic neurotransmission and the general workflow of a [11C]**GSK931145** PET study.





Click to download full resolution via product page

Role of GlyT-1 in NMDA Receptor Signaling.





Click to download full resolution via product page

Experimental Workflow for a [11C]GSK931145 PET Study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 11C-Labeled GSK931145 Molecular Imaging and Contrast Agent Database (MICAD) -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 11C-Labeled GSK931145 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and evaluation of [11C]GSK931145 as a novel ligand for imaging the type 1 glycine transporter with positron emission tomography PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Translational characterization of [11C]GSK931145, a PET ligand for the glycine transporter type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Automated Synthesis of [11C]PiB via [11CH3OTf]-as Methylating Agent for PET Imaging of β-Amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. State of art in 11C labelled radiotracers synthesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodistribution and radiation dosimetry of the glycine transporter-1 ligand 11C-GSK931145 determined from primate and human whole-body PET PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for a [11C]GSK931145 Study]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619026#data-acquisition-parameters-for-a-11c-gsk931145-study]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com